N-(4-hydroxyphenyl)-4-methylbenzamide
Overview
Description
N-(4-hydroxyphenyl)-4-methylbenzamide is an organic compound that features a benzamide structure with a hydroxyphenyl and a methyl group attached
Mechanism of Action
Target of Action
N-(4-hydroxyphenyl)-4-methylbenzamide, also known as Fenretinide , primarily targets nuclear factor κB (NF-κB) and Mat1A genes . NF-κB is a protein complex that controls transcription of DNA, cytokine production, and cell survival. Mat1A gene is involved in the synthesis of S-adenosylmethionine, a universal methyl donor for almost 100 different substrates, including DNA, RNA, hormones, proteins, and lipids .
Mode of Action
Fenretinide inhibits the growth of several human cancer cell lines, acting through both retinoid-receptor-dependent and retinoid-receptor-independent mechanisms . It induces apoptosis in cells resistant to all-trans-retinoic acid, a high-affinity ligand for the retinoic acid receptors (RARs), suggesting that Fenretinide signals through a mechanism independent of the retinoid receptors .
Biochemical Pathways
Fenretinide affects multiple biochemical pathways. It has been found to cause lysosomal membrane permeabilization and cytosolic relocation of cathepsin D . This process is associated with the generation of reactive oxygen species, suggesting that lysosomal destabilization is dependent on elevation of reactive oxygen species and precedes mitochondrial dysfunction .
Pharmacokinetics
The pharmacokinetics of Fenretinide have been studied in rats. After an intravenous dose, the plasma concentration-time curve could be accurately described by a triexponential equation . A 5-day excretion study revealed that less than 2% of a single intravenous dose is excreted as unmetabolized Fenretinide in urine and feces, and that most of the radioactivity is eliminated in the feces .
Result of Action
Fenretinide’s action results in the inhibition of cell growth through the induction of apoptosis . This effect is strikingly different from that of vitamin A, which induces cell differentiation . Fenretinide induces apoptosis in both estrogen receptor (ER)-positive and ER-negative breast cancer cell lines .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Fenretinide. For instance, in a study on soil gross N nitrification rate and N2O production, Fenretinide showed a moderate inhibitory capacity compared with other chemical inhibitors . The influence of Fenretinide on gross N mineralization rate was dependent on the type of inhibitor used .
Biochemical Analysis
Biochemical Properties
N-(4-hydroxyphenyl)-4-methylbenzamide has been found to inhibit the dihydroceramide Δ4-desaturase 1 (DEGS1) enzymatic activity . This interaction with DEGS1, a key enzyme in the sphingolipid metabolism pathway, suggests that this compound may have significant effects on lipid metabolism and membrane properties .
Cellular Effects
This compound has been shown to suppress the severe acute respiratory syndrome-coronavirus 2 (SARS-CoV-2) spike protein-mediated membrane fusion through a decrease in membrane fluidity . This suggests that this compound may have broad effects on cellular processes, including viral entry and membrane dynamics .
Molecular Mechanism
The molecular mechanism of this compound appears to involve the generation of reactive oxygen species (ROS). It has been suggested that the decrease in SARS-CoV-2 spike protein-mediated membrane fusion and membrane fluidity by this compound is due to ROS generation .
Metabolic Pathways
As mentioned earlier, this compound interacts with DEGS1, an enzyme involved in the sphingolipid metabolism pathway . This suggests that this compound may influence this metabolic pathway and potentially others.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-hydroxyphenyl)-4-methylbenzamide typically involves the reaction of 4-hydroxybenzoic acid with 4-methylaniline. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to form the corresponding acid chloride, which then reacts with the amine to yield the desired benzamide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing waste and energy consumption.
Types of Reactions:
Oxidation: The hydroxy group in this compound can undergo oxidation to form quinone derivatives.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted benzamides depending on the substituent introduced.
Scientific Research Applications
N-(4-hydroxyphenyl)-4-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
N-(4-hydroxyphenyl)acetamide: Known for its analgesic and antipyretic properties.
N-(4-hydroxyphenyl)retinamide: Studied for its anticancer activity.
N-(4-hydroxyphenyl)propanoic acid: Investigated for its anti-inflammatory effects.
Uniqueness: N-(4-hydroxyphenyl)-4-methylbenzamide is unique due to the presence of both a hydroxy group and a methyl group on the benzamide structure. This combination can influence its chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(4-hydroxyphenyl)-4-methylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-10-2-4-11(5-3-10)14(17)15-12-6-8-13(16)9-7-12/h2-9,16H,1H3,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOMRVZGCGJBGPN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00400329 | |
Record name | N-(4-hydroxyphenyl)-4-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00400329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23646-69-7 | |
Record name | N-(4-hydroxyphenyl)-4-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00400329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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